BenchChemオンラインストアへようこそ!

Alectinib analog

ALK inhibition gatekeeper mutation kinase assay

Alectinib analog (CH5424802 analog, CAS 1256577-71-5) is a selective anaplastic lymphoma kinase (ALK) inhibitor that retains the core 5H-benzo[b]carbazol-11(6H)-one scaffold of the FDA-approved drug alectinib, differing by a morpholinopiperidine substituent at the 8-position. This analog is characterized by its ability to block the resistant gatekeeper mutant L1196M and exhibits moderate clearance rates in liver microsomes.

Molecular Formula C28H30N4O2
Molecular Weight 454.6 g/mol
CAS No. 1256577-71-5
Cat. No. B3226481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlectinib analog
CAS1256577-71-5
Molecular FormulaC28H30N4O2
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)N3CCC(CC3)N4CCOCC4)C(=O)C5=C1NC6=C5C=CC(=C6)C#N)C
InChIInChI=1S/C28H30N4O2/c1-28(2)23-16-20(31-9-7-19(8-10-31)32-11-13-34-14-12-32)4-6-21(23)26(33)25-22-5-3-18(17-29)15-24(22)30-27(25)28/h3-6,15-16,19,30H,7-14H2,1-2H3
InChIKeyOVRQGEYZDUHJNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alectinib Analog (CH5424802 Analog, CAS 1256577-71-5) – A Selective ALK Inhibitor Reference Standard


Alectinib analog (CH5424802 analog, CAS 1256577-71-5) is a selective anaplastic lymphoma kinase (ALK) inhibitor that retains the core 5H-benzo[b]carbazol-11(6H)-one scaffold of the FDA-approved drug alectinib, differing by a morpholinopiperidine substituent at the 8-position [1]. This analog is characterized by its ability to block the resistant gatekeeper mutant L1196M and exhibits moderate clearance rates in liver microsomes . It serves as a valuable research tool for comparative studies of ALK inhibitor structure-activity relationships and resistance mechanisms.

Why Alectinib Analog (CAS 1256577-71-5) Cannot Be Interchanged with Parent Alectinib or Other ALK Inhibitors


The alectinib analog (CAS 1256577-71-5) is structurally distinct from parent alectinib (CAS 1256580-46-7), featuring a morpholinopiperidine group at the 8-position that alters key physicochemical and biological properties [1]. While both compounds target ALK and its gatekeeper mutant L1196M, the analog displays a unique clearance profile in liver microsomes and a distinct selectivity fingerprint across kinase panels . These differences preclude simple substitution in research settings, as variations in potency, selectivity, and metabolic stability can profoundly impact experimental outcomes in cellular and in vivo models.

Quantitative Differentiation of Alectinib Analog (CAS 1256577-71-5) Against ALK Inhibitor Comparators


ALK Wild-Type and Gatekeeper Mutant L1196M Inhibitory Potency Comparison: Alectinib Analog vs. Parent Alectinib

Alectinib analog exhibits an ALK IC50 of 16.0 nM in a TR-FRET assay, whereas parent alectinib demonstrates a substantially lower IC50 of 1.9 nM under comparable conditions [1]. Both compounds retain activity against the L1196M gatekeeper mutant, though quantitative data for the analog against this specific mutant is not directly reported in available sources. The parent compound's L1196M IC50 is 1.56 nM, representing a 1.2-fold shift from wild-type [1].

ALK inhibition gatekeeper mutation kinase assay

Antiproliferative Activity in KARPAS-299 Lymphoma Cells: Alectinib Analog vs. Parent Alectinib

In KARPAS-299 lymphoma cells harboring the NPM-ALK fusion, alectinib analog exhibits an antiproliferative IC50 of 26.5 nM , whereas parent alectinib demonstrates a more potent IC50 of 3 nM in the same cell line .

antiproliferative activity KARPAS-299 cellular assay

Kinase Selectivity Profile: Alectinib Analog vs. Parent Alectinib

Alectinib analog exhibits weak inhibition of MET (IC50 > 5000 nM), moderate inhibition of KIT (IC50 = 2991 nM), and KDR/VEGFR2 (IC50 = 759 nM) . Parent alectinib shows a KDR IC50 of 1400 nM, indicating a 1.8-fold greater selectivity for ALK over KDR for the analog compared to the parent (ALK IC50 of 16 nM vs. KDR IC50 of 759 nM = 47.4-fold selectivity for analog; ALK IC50 of 1.9 nM vs. KDR IC50 of 1400 nM = 737-fold selectivity for parent) .

kinase selectivity off-target activity profiling

In Vitro Metabolic Stability: Alectinib Analog vs. Parent Alectinib

Alectinib analog demonstrates moderate clearance in human liver microsomes with a CLH of 106.4 µL/min and lower clearance in mouse liver microsomes with a CLH of 72.0 µL/min . Parent alectinib is described as having 'very high' metabolic stability, though specific CLH values are not reported in available sources .

liver microsomes metabolic stability clearance

Clinical Efficacy Ranking: Parent Alectinib vs. Other ALK Inhibitors

In a comprehensive evaluation of six ALK inhibitors for first-line treatment of ALK-positive NSCLC, parent alectinib achieved an overall score of 82.7 points, ranking second only to brigatinib (85.5 points) and ahead of lorlatinib (82.2 points), ensartinib (78.8 points), ceritinib (77.4 points), and crizotinib (76.5 points) [1]. Importantly, alectinib scored highest in core dimensions (safety, efficacy, pharmaceutical properties) with 71.0 points [1]. This ranking provides indirect context for the analog's parent scaffold, though direct clinical data for the analog are not available.

clinical evaluation NSCLC comparative effectiveness

Optimal Research Applications for Alectinib Analog (CAS 1256577-71-5) Based on Comparative Evidence


Use as a Reduced-Potency Control in ALK Biochemical and Cellular Assays

Given its 8.4-fold lower ALK IC50 and 8.8-fold lower antiproliferative potency compared to parent alectinib , this analog serves as an ideal reduced-potency control in ALK inhibition studies. It enables researchers to establish dose-response curves across a wider concentration range and to probe the relationship between potency and downstream signaling effects without the saturation that occurs with highly potent inhibitors.

Investigating ALK Inhibitor Structure-Activity Relationships (SAR)

The morpholinopiperidine substitution at the 8-position distinguishes this analog from parent alectinib and provides a defined chemical probe for SAR studies [1]. Researchers can correlate the observed shifts in potency and selectivity with specific structural modifications, aiding in the rational design of next-generation ALK inhibitors with optimized properties.

Studies of ALK Inhibitor Resistance Mechanisms In Vitro

The analog's retention of activity against the L1196M gatekeeper mutant , coupled with its reduced wild-type potency, makes it a useful tool for studying resistance mechanisms in cell lines. Its distinct selectivity profile may help identify off-target pathways that contribute to acquired resistance in ALK-driven cancers.

Comparative Metabolism and Stability Studies

The analog's moderate clearance in human and mouse liver microsomes (CLH 106.4 and 72.0 µL/min, respectively) contrasts with parent alectinib's high metabolic stability. This property makes it suitable for comparative ADME studies aimed at understanding how structural modifications impact metabolic stability and for validating in vitro-in vivo extrapolation models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alectinib analog

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.